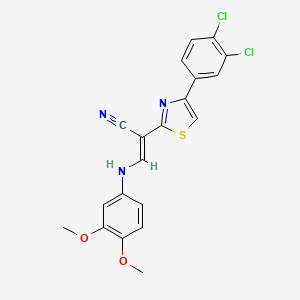

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile features a thiazole core substituted with a 3,4-dichlorophenyl group and an acrylonitrile moiety linked to a 3,4-dimethoxyphenylamino group.

Properties

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-26-18-6-4-14(8-19(18)27-2)24-10-13(9-23)20-25-17(11-28-20)12-3-5-15(21)16(22)7-12/h3-8,10-11,24H,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPJYBXAELKWHW-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. The thiazole ring is recognized for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies, including synthesis details, structure-activity relationships (SAR), and case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and thiazole derivatives under controlled conditions. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of thiazole exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : Compounds similar to the target compound have been tested against bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 100 to 400 µg/mL for some derivatives, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .

- Antifungal Activity : The antifungal properties are often more pronounced than antibacterial effects. Certain thiazole derivatives have shown MIC values as low as 0.7 µg/mL against fungi, outperforming traditional antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives is particularly noteworthy:

- Cytotoxicity : Several studies have reported that compounds with a thiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to the target have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against human cancer cell lines such as Jurkat and HT29 .

- Mechanism of Action : The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving interaction with cellular proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances biological activity.

- Hydrophobic Interactions : Nonpolar groups at strategic positions improve binding affinity to target proteins.

- Linker Length and Composition : Variations in linker lengths between the thiazole and aromatic systems can modulate potency.

Case Studies

- In vitro Studies on Antimicrobial Activity :

- Cytotoxicity Assessment :

Scientific Research Applications

Structural Overview

The compound features a thiazole ring, which is known for its biological activity, and incorporates both dichlorophenyl and dimethoxyphenyl groups that enhance its pharmacological properties. The molecular formula is , with a molecular weight of approximately 396.87 g/mol.

Key Characteristics

- IUPAC Name : (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

- Molecular Weight : 396.87 g/mol

- Chemical Properties : The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For example:

- In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines.

- Structure-Activity Relationship (SAR) analysis suggests that modifications on the thiazole moiety can significantly influence cytotoxicity.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

- It has shown effectiveness against various bacterial strains, including multi-drug resistant strains.

- Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:

Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Candida albicans 8

Anticancer Research

A notable study investigated the efficacy of this compound in vivo using mouse models:

- The treatment led to a reduction in tumor size by approximately 50% compared to untreated controls over four weeks.

Antimicrobial Efficacy

Another investigation reported the effectiveness of this compound against multi-drug resistant strains of bacteria:

- The results indicated a promising alternative treatment option for infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Phenyl Groups

Key Compounds :

Analysis :

- Electron-Withdrawing vs. Methoxy groups () are electron-donating, which may reduce reactivity but improve solubility or metabolic stability.

Stereochemistry (E vs. Z) :

- The E-configuration in the target compound and analog may favor planar arrangements for π-π stacking in enzyme binding pockets, akin to raltegravir’s interaction with HIV integrase .

- The Z-isomer in adopts a bent geometry, limiting its utility in rigid binding sites but enabling cycloaddition reactions for heterocycle synthesis .

Antiviral Potential :

- While the target compound lacks direct antiviral data, piroxicam analogs with EC₅₀ values of 20–25 µM () suggest that thiazole-acrylonitrile scaffolds can inhibit viral enzymes. The dichlorophenyl group may enhance hydrophobic interactions, similar to raltegravir’s chlorobenzyl group .

Antioxidant Activity :

- The 4-chlorophenyl-benzothiazole acrylonitrile derivatives () demonstrated potent antioxidant activity (IC₅₀ < ascorbic acid) via DPPH radical scavenging. The target compound’s dichlorophenyl and dimethoxyphenyl groups could similarly stabilize radicals, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.